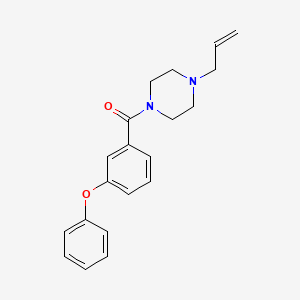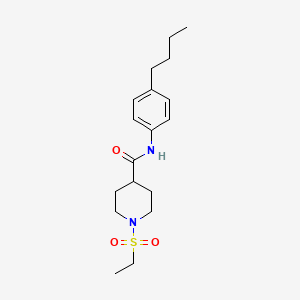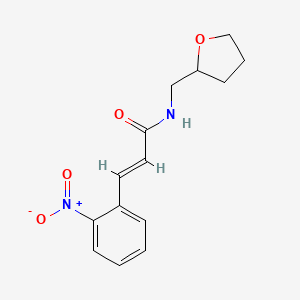![molecular formula C17H18ClN3O2 B5460543 N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a chemical compound that has been used extensively in scientific research. CMU is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and physiological effects.
作用機序
The mechanism of action of CMU is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and differentiation. CMU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. It has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
CMU has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. CMU has also been shown to have neuroprotective effects and can protect against oxidative stress in neuronal cells.
実験室実験の利点と制限
One of the main advantages of using CMU in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. It is also relatively stable and has a long shelf life. However, one of the limitations of using CMU is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and working with CMU.
将来の方向性
There are several future directions for research on CMU. One area of interest is its potential as a treatment for neurodegenerative diseases. Several studies have shown that CMU has neuroprotective effects and can protect against oxidative stress in neuronal cells. Further research is needed to investigate its potential as a therapeutic agent for these diseases.
Another area of interest is its potential as an anti-cancer agent. Several studies have shown that CMU has antitumor activity and can inhibit the growth of cancer cells. Further research is needed to investigate its mechanism of action and its potential as a treatment for different types of cancer.
In conclusion, CMU is a chemical compound that has been extensively used in scientific research. It has shown potential as a therapeutic agent for neurodegenerative diseases and as an anti-cancer agent. Further research is needed to investigate its mechanism of action and its potential as a treatment for these diseases.
合成法
The synthesis of CMU involves the reaction of 4-(4-morpholinyl)aniline with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CMU. This method of synthesis has been used in several studies and has proven to be effective in producing high yields of CMU.
科学的研究の応用
CMU has been used extensively in scientific research to investigate its potential as a therapeutic agent. Several studies have shown that CMU has antitumor activity and can inhibit the growth of cancer cells. Other studies have investigated the potential of CMU as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-2-1-3-15(12-13)20-17(22)19-14-4-6-16(7-5-14)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDZOUGXMRPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5460461.png)
![ethyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxo-2-butenoate](/img/structure/B5460469.png)
![N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5460475.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5460491.png)
![7-(cyclopropylcarbonyl)-4-(3-propoxypiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5460500.png)
![3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5460508.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5460516.png)
![N,1-dimethyl-N-[(1-methyl-2-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460535.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)


![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-thienylmethyl)acetamide](/img/structure/B5460570.png)
